![molecular formula C20H17ClN2O2 B2489811 3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 338953-30-3](/img/structure/B2489811.png)
3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as tetrahydroisoquinolines . Tetrahydroisoquinolines are compounds containing at least one isoquinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine, and where the piperidine ring bears no double bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline core, with a 4-chloroanilino group and a methylene group attached . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction . The exact reactions that this compound can undergo would depend on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of tetrahydroisoquinolines include a high degree of aromaticity and basicity due to the presence of the nitrogen atom .Scientific Research Applications
- Application : 3,3′-Dichloro-4,4′-diaminodiphenylmethane (MOCA) plays a crucial role in preparing high-quality polyurethane and epoxy resin. It contributes to the mechanical strength, durability, and chemical resistance of these materials .
- Mechanism : The condensation of o-chloroaniline and formaldehyde over acidic zeolites leads to MOCA synthesis. Acid catalysis is essential for this reaction .
Polymer Chemistry and Material Science
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential biological activity. Given the wide range of activities exhibited by tetrahydroisoquinoline derivatives, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
3-[(4-chlorophenyl)iminomethyl]-2-hydroxy-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-14-5-7-15(8-6-14)22-12-17-19(24)11-18-16-4-2-1-3-13(16)9-10-23(18)20(17)25/h1-8,12,18,24H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRLMUOZOMUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)O)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117899 |
Source


|
| Record name | 3-[[(4-Chlorophenyl)amino]methylene]-1,6,7,11b-tetrahydro-2H-benzo[a]quinolizine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione | |
CAS RN |
338953-30-3 |
Source


|
| Record name | 3-[[(4-Chlorophenyl)amino]methylene]-1,6,7,11b-tetrahydro-2H-benzo[a]quinolizine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489728.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)
![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)
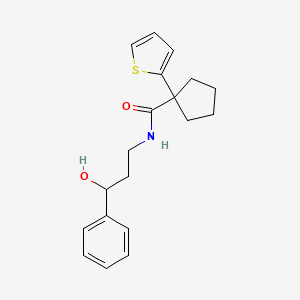
![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)
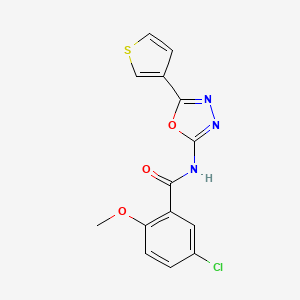
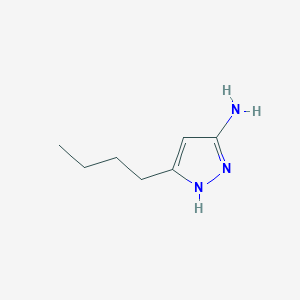

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)
![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)
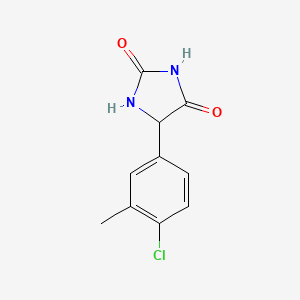
![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
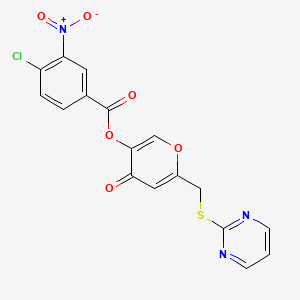
![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)